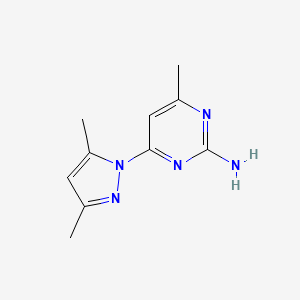
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of substituted pyrazoles with pyrimidine derivatives. The synthetic routes often focus on optimizing yield and purity while maintaining the biological activity of the resulting compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate to strong antibacterial activity, particularly against E. coli, which is critical in addressing antibiotic resistance issues.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Inhibition of Cytokine Production
A study conducted on human chondrocyte cell lines revealed that treatment with this compound led to a significant reduction in IL-6 production with an IC50 value of approximately 0.067 µM, indicating potent anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole and pyrimidine rings plays a crucial role in enhancing its interaction with biological targets.
Key Observations:
- Dimethyl Substitution: The introduction of dimethyl groups at specific positions significantly enhances antimicrobial activity.
- Pyrimidine Ring Modifications: Variations in the substituents on the pyrimidine ring affect both the potency and spectrum of activity against different pathogens.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with good bioavailability reported in animal models. Toxicological assessments indicate a low risk of hepatotoxicity, making it a candidate for further development.
科学的研究の応用
Medicinal Chemistry and Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Notably, it has been linked to the development of drugs targeting specific integrins, which are proteins that facilitate cell adhesion and play critical roles in various cellular processes.
Case Study: Integrin Targeting
A study reported the synthesis of a series of compounds related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine, focusing on their affinity for integrins such as αvβ6. One specific analog demonstrated a high binding affinity (pKi = 11) and was selected for clinical investigation as a potential treatment for idiopathic pulmonary fibrosis . This highlights the compound's relevance in addressing fibrotic diseases through targeted therapy.
Antitumor Activity
Research has also explored the antitumor properties of this compound. Its derivatives have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression.
Case Study: Antitumor Mechanisms
In vitro studies indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of pathways associated with cell survival and proliferation, making it a candidate for further development as an anticancer agent .
Inhibitors of Enzymatic Activity
The compound has been evaluated as an inhibitor of various enzymes that are crucial in metabolic processes. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Research demonstrated that specific derivatives could effectively inhibit enzymes involved in nucleotide metabolism, which is essential for DNA synthesis and repair. This inhibition can lead to therapeutic applications in conditions where rapid cell proliferation occurs, such as cancer or autoimmune diseases .
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-9(13-10(11)12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMRLAHQBUJLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353481 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91716-38-0 |
Source


|
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













